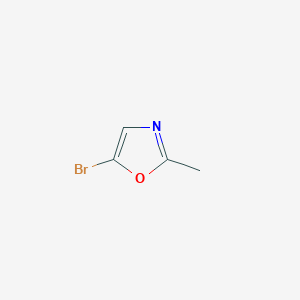

5-Bromo-2-methyloxazole

Description

Historical Context and Evolution of Oxazole (B20620) Synthesis

The journey into oxazole chemistry began in 1876 with the synthesis of the first derivative, 2-methyloxazole (B1590312). semanticscholar.org The parent compound, oxazole, was reportedly first described by Hantzsch in 1887 and later synthesized in 1947. taylorandfrancis.com Another account credits Robinson and Robinson with the first synthesis in 1917. numberanalytics.com

Over the years, several named reactions have become foundational to oxazole synthesis:

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylaminoketones to form oxazoles. wikipedia.org

Fischer Oxazole Synthesis: Dating back to 1896, this reaction produces 2,5-disubstituted oxazoles from the reaction of α-haloketones with amides.

van Leusen Oxazole Synthesis: Developed in 1972, this versatile method utilizes tosylmethyl isocyanide (TosMIC) in reaction with aldehydes to create the oxazole ring. mdpi.com

Modern synthetic strategies continue to evolve, with a focus on developing more efficient, eco-friendly, and high-yielding protocols. chemicalbook.com Recent advancements include methods for the direct synthesis of oxazoles from readily available starting materials like carboxylic acids, which represents a significant step forward in streamlining the production of these valuable compounds. acs.org

Fundamental Aromaticity and Electronic Properties of the Oxazole Ring System

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. numberanalytics.comchemicalbook.com Its structure is planar, with all constituent atoms being sp2 hybridized. semanticscholar.org

Aromatic Character: Oxazole is classified as an aromatic compound, possessing a delocalized 6π-electron system that satisfies Hückel's rule. chemicalbook.comvaia.com However, its aromaticity is considered to be less pronounced than that of analogous heterocycles like thiazoles. taylorandfrancis.comwikipedia.org The high electronegativity of the oxygen atom leads to an incomplete delocalization of the π-electrons, which imparts a greater diene character to the ring. taylorandfrancis.comchemicalbook.com The system is often described as a hybrid, with the nitrogen atom exhibiting pyridine-like characteristics and the oxygen atom behaving similarly to the one in furan. taylorandfrancis.comchemicalbook.com

Electronic Properties:

Basicity: Oxazole is a weak base, with the conjugate acid having a pKₐ of 0.8. wikipedia.org The lone pair of electrons on the nitrogen atom is not deeply involved in the aromatic system, making it available for protonation. vaia.com

Acidity: The hydrogen atoms attached to the carbon of the oxazole ring exhibit acidity in the following order: C2 > C5 > C4. semanticscholar.orgtaylorandfrancis.com

Reactivity: The electronic nature of the ring dictates its reactivity towards electrophiles and nucleophiles. Electrophilic aromatic substitution typically occurs at the C5 position, provided electron-donating groups are present. wikipedia.org Conversely, the C2 position is susceptible to nucleophilic attack and deprotonation. wikipedia.org

Strategic Importance of Halogenated Oxazole Derivatives in Contemporary Organic Synthesis Research

Halogen atoms serve as crucial functional groups in modern organic synthesis, primarily due to their high electrophilicity and their ability to act as effective leaving groups. mdpi.com The incorporation of halogens, such as bromine, into the oxazole scaffold creates highly versatile building blocks for constructing more complex molecular architectures. a2bchem.com

Halogenated oxazoles are particularly valuable as precursors in a wide array of chemical transformations. a2bchem.com They are frequently employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are fundamental methods for forming carbon-carbon bonds. rsc.org This reactivity allows for the introduction of diverse aryl and alkynyl groups, significantly expanding the molecular diversity achievable from a single halogenated intermediate. rsc.org

Furthermore, the halogen atom itself can participate in non-covalent interactions. The nitrogen atom of the oxazole ring has been identified as a reliable halogen bond acceptor, a property that is increasingly utilized in the fields of crystal engineering and supramolecular chemistry to control the assembly of molecules in the solid state. rsc.org The presence of a halogen can also enhance the electrophilic reactivity of the molecule, making it a key tool for chemists designing novel compounds with potential applications in pharmaceuticals and agrochemicals. a2bchem.comvulcanchem.com For example, 2-(halomethyl)oxazoles are recognized as reactive scaffolds that allow for extensive synthetic modifications at the 2-position through reactions with various nucleophiles. nih.gov

Research Paradigms and Specific Focus on 5-Bromo-2-methyloxazole

5-Bromo-2-methyloxazole (C₄H₄BrNO) is a halogenated oxazole derivative that serves as a key intermediate in organic synthesis. nih.govchemscene.com Research has focused on developing efficient methods for its preparation and utilizing its reactivity as a versatile building block.

A prevalent and effective method for synthesizing substituted bromooxazoles, including 5-Bromo-2-methyloxazole, involves a regiocontrolled lithiation of the parent oxazole followed by quenching with an electrophilic bromine source. researchgate.net This approach has been successfully applied to produce various alkyl- and aryl-substituted bromooxazoles on a multigram scale. researchgate.net The synthesis of the required 2-methyloxazole precursor is achieved through established literature methods. sci-hub.se

The chemical and physical properties of 5-Bromo-2-methyloxazole are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-bromo-2-methyl-1,3-oxazole nih.gov |

| Molecular Formula | C₄H₄BrNO nih.gov |

| Molecular Weight | 161.98 g/mol nih.gov |

| CAS Number | 1391740-17-2 nih.gov |

| Canonical SMILES | CC1=NC=C(O1)Br nih.gov |

| InChI Key | ZEVVMJUKNUZQGC-UHFFFAOYSA-N nih.gov |

This data is sourced from PubChem. nih.gov

The utility of 5-Bromo-2-methyloxazole lies in its capacity to undergo further chemical transformations. The bromine atom at the C5 position makes it a suitable substrate for cross-coupling reactions, enabling the introduction of new functional groups at this site. This reactivity is crucial for the synthesis of more complex, highly functionalized oxazole-containing molecules. Its role as a synthetic building block is evidenced by its appearance in the patent literature, indicating its application in the development of novel compounds. nih.gov For instance, related compounds like 5-Bromo-2-methyloxazole-4-carboxylic acid are noted as versatile intermediates in the pharmaceutical and agrochemical industries. a2bchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-6-2-4(5)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVMJUKNUZQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391740-17-2 | |

| Record name | 5-bromo-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Pathways of 5 Bromo 2 Methyloxazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position of 5-Bromo-2-methyloxazole serves as an excellent handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly effective in mediating these transformations, which are fundamental to the synthesis of complex organic molecules, pharmaceuticals, and materials. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. harvard.eduscience.gov In the context of 5-Bromo-2-methyloxazole, this reaction involves its coupling with an organoboronic acid in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. science.gov

The general transformation for the Suzuki-Miyaura coupling of 5-Bromo-2-methyloxazole is as follows:

A general scheme illustrating the Suzuki-Miyaura coupling of 5-Bromo-2-methyloxazole with a generic arylboronic acid.

Detailed research findings have demonstrated the successful application of this methodology to various bromo-heterocycles, providing a template for the expected reactivity of 5-Bromo-2-methyloxazole. researchgate.netnih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are commonly employed. researchgate.netnih.gov

Interactive Data Table: Illustrative Conditions for Suzuki-Miyaura Coupling

The following data is representative of typical conditions used for the Suzuki-Miyaura coupling of bromo-heterocycles and serves as a guide for reactions with 5-Bromo-2-methyloxazole.

| Entry | Organoboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 80-92 |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 75-88 |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | n-Butanol | 100 | 70-85 |

Beyond the Suzuki-Miyaura reaction, the C-5 bromine of 5-Bromo-2-methyloxazole is amenable to other important palladium-catalyzed C-C bond-forming reactions, including the Sonogashira and Negishi couplings.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.orglibretexts.org This method provides a direct route to 5-alkynyl-2-methyloxazoles, which are valuable intermediates in synthesis. While copper-free versions of the Sonogashira coupling have been developed to avoid the homocoupling of alkynes, the classic Pd/Cu system remains widely used. libretexts.org

Illustrative Sonogashira Coupling of 5-Bromo-2-methyloxazole:

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and demonstrates broad functional group tolerance. nobelprize.orgunits.it The preparation of the required organozinc reagent (R-ZnX) is a critical step, often achieved through direct insertion of zinc metal or transmetalation. units.it

Illustrative Negishi Coupling of 5-Bromo-2-methyloxazole:

The mechanisms for these palladium-catalyzed cross-coupling reactions share a common catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnobelprize.org

Transmetalation: In this step, the organic group (R) from the organometallic reagent (e.g., organoboron, organozinc, or copper acetylide) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex. The presence of a base is crucial in the Suzuki reaction to facilitate the formation of a more nucleophilic boronate species, which accelerates transmetalation. nobelprize.org

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (the oxazole (B20620) ring and the R group) from the palladium center. This step forms the final C-C bond in the product and regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

A generalized catalytic cycle for the Suzuki-Miyaura and Negishi reactions involving a brominated heterocycle.

Nucleophilic Substitution Reactions Involving the C-5 Bromine

The C-5 position of the oxazole ring, activated by the electronegative nitrogen and oxygen atoms, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the C-5 bromine atom by a variety of nucleophiles, providing a direct route to a wide range of functionalized oxazoles.

The SNAr reaction on 5-Bromo-2-methyloxazole can be performed with a range of nucleophiles. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can react to form 5-alkoxy- and 5-aryloxy-2-methyloxazoles, respectively. Such reactions typically require a strong base to generate the nucleophile.

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for displacing the bromine, leading to the formation of 5-amino-2-methyloxazoles. Studies on other nitro-activated bromo-heterocycles show that these reactions proceed efficiently. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and readily displace halides from electron-deficient aromatic systems to form thioethers.

Interactive Data Table: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reactions

The following table presents plausible SNAr reactions for 5-Bromo-2-methyloxazole based on established reactivity patterns of similar halo-heterocycles.

| Entry | Nucleophile | Reagent | Solvent | Conditions | Product Type |

| 1 | Methoxide | Sodium methoxide | Methanol | Reflux | 5-Methoxy-2-methyloxazole |

| 2 | Phenoxide | Phenol, K₂CO₃ | DMF | 100 °C | 5-Phenoxy-2-methyloxazole |

| 3 | Pyrrolidine | Pyrrolidine | DMSO | 120 °C | 5-(Pyrrolidin-1-yl)-2-methyloxazole |

| 4 | Thiophenoxide | Thiophenol, K₂CO₃ | Acetonitrile (B52724) | 80 °C | 5-(Phenylthio)-2-methyloxazole |

The feasibility and rate of nucleophilic aromatic substitution at the C-5 position of 5-Bromo-2-methyloxazole are governed by both electronic and steric effects.

Steric Factors: Steric hindrance can play a significant role in SNAr reactions. The methyl group at the C-2 position is relatively small and is distant from the site of nucleophilic attack (C-5). Therefore, it is not expected to exert a significant steric hindrance on the approaching nucleophile. However, bulky nucleophiles may experience slower reaction rates compared to smaller ones. Similarly, steric congestion on the nucleophile itself can impede its approach to the aromatic ring, thereby reducing the reaction rate.

Directed Ortho Metalation and Halogen Dance Rearrangements

The presence of a halogen atom on the oxazole ring opens up avenues for complex transformations such as directed metalation and the "halogen dance" rearrangement. These reactions are powerful tools for introducing functionality at positions that are not easily accessible through other means. The outcome of treating 5-bromo-2-methyloxazole with strong bases is highly dependent on reaction conditions and the nature of the base employed.

The most acidic proton on the 5-bromo-2-methyloxazole ring is at the C-4 position. This increased acidity is due to the inductive effects of the adjacent ring oxygen atom and the bromine atom at C-5. Consequently, treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) results in regioselective deprotonation (lithiation) at the C-4 position. researchgate.net This generates a key intermediate, 4-lithio-5-bromo-2-methyloxazole.

This lithiated species is a potent nucleophile and, in principle, can be trapped by a variety of electrophiles to install a functional group at the C-4 position. This strategy, known as deprotonation/electrophilic quench, is a common method for functionalizing heterocyclic rings. For example, studies on analogous oxazole systems, such as 2-(phenylsulfonyl)-1,3-oxazole, have shown that deprotonation at C-5 with LDA at -78 °C creates a stable carbanion that reacts efficiently with numerous electrophiles including aldehydes, ketones, and sources of iodine. nih.govacs.org While the primary documented fate of 4-lithio-5-bromo-2-methyloxazole is the halogen dance rearrangement, the potential for electrophilic quenching remains a viable synthetic strategy.

However, an alternative pathway to lithiation can occur via halogen-metal exchange. The use of organolithium reagents like n-butyllithium (n-BuLi) can favor the exchange of the bromine atom at the C-5 position with lithium, especially at low temperatures. This would generate 5-lithio-2-methyloxazole. Research on the closely related 4-bromo-5-methyl-2-phenyloxazole demonstrates that lithiation with n-BuLi proceeds via this bromine-lithium exchange pathway. researchgate.net The choice of base is therefore critical in determining the site of lithiation and the subsequent reaction pathway.

When 5-bromooxazoles are treated with LDA, the initial C-4 deprotonation is often followed by a fascinating and synthetically useful rearrangement known as the halogen dance. researchgate.net This reaction involves the migration of the bromine atom from the C-5 to the C-4 position, resulting in the formation of the thermodynamically more stable 4-bromooxazole (B40895) isomer. researchgate.net

The proposed mechanism for this transformation begins with the aforementioned regioselective deprotonation of 5-bromooxazole (B1343016) (I) at the C-4 position by LDA to yield the lithiated intermediate (II). researchgate.net This intermediate (II) is basic enough to deprotonate another molecule of starting material, but the key pathway involves its reaction with a molecule of the starting 5-bromooxazole (I) in a halogen-metal exchange. This step is thought to generate a transient 4,5-dibromooxazole species and a 5-lithiooxazole intermediate. These intermediates can then react further, propagating a chain reaction that ultimately leads to the formation of a 4-bromo-5-lithiooxazole species (III). Upon aqueous workup, this intermediate is protonated to furnish the final 4-bromooxazole product (IV). researchgate.net

The choice of base has a profound impact on the outcome of the reaction, with LDA proving particularly effective at initiating the halogen dance. Other bases have been shown to be less effective or to favor other reaction pathways, such as simple dehalogenation. nih.gov

| Entry | Base | Equivalents | Products (% Yield) |

|---|---|---|---|

| 1 | LDA | 1.5 | 4-Iodooxazole (35%), Dehalogenated Oxazole (31%) |

| 2 | KHMDS | 1.5 | No Reaction |

| 3 | NaHMDS | 1.5 | No Reaction |

| 4 | KDA | 1.5 | Starting Material (46%), Dehalogenated Oxazole (54%) |

| 5 | n-BuLi | 1.0 | Dehalogenated Oxazole (98%) |

Data derived from studies on 5-iodooxazoles, which exhibit similar reactivity patterns to 5-bromooxazoles in halogen dance reactions. nih.gov

Electrophilic Aromatic Substitution on Substituted Oxazole Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, but its application to five-membered heterocyclic rings like oxazole is nuanced. The oxazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic attack compared to benzene. The regioselectivity of such reactions is dictated by the electronic properties of the ring and its substituents.

For the oxazole ring system, theoretical calculations and experimental evidence suggest that electrophilic attack occurs preferentially at the C-5 position, which has the highest electron density. If the C-5 position is blocked, substitution may occur at C-4. In the case of 5-bromo-2-methyloxazole, the C-5 position is occupied by the bromine atom. The remaining unsubstituted position is C-4. The directing effects of the existing substituents must be considered:

The C-2 methyl group is an electron-donating group, which activates the ring towards EAS and is typically an ortho, para-director. In this system, it would activate the C-5 and C-4 positions.

The ring oxygen atom directs electrophiles to the C-4 position, while the ring nitrogen atom deactivates the ring, particularly at the adjacent C-2 and C-4 positions.

While specific examples of EAS on 5-bromo-2-methyloxazole are not prevalent in the literature, reactions on related heterocycles provide insight. For instance, the Vilsmeier-Haack reaction, which achieves formylation of electron-rich aromatic rings, has been successfully applied to substrates like 2-methylpyrimidine-4,6-diol, leading to formylation at the C-5 position. wikipedia.orgijpcbs.commdpi.com This suggests that under appropriate conditions, electrophilic substitution at the C-4 position of 5-bromo-2-methyloxazole could be feasible, likely requiring a potent electrophile. Similarly, the nitration of 2-methylimidazole (B133640) with nitric and sulfuric acid yields the 5-nitro derivative, further demonstrating the site-specific nature of EAS on azole rings. google.compatsnap.com

Functionalization of the Methyl Group at the C-2 Position

The methyl group at the C-2 position of the oxazole ring is another key site for reactivity. The protons of this methyl group are acidic and can be removed by a strong base to generate a nucleophilic 2-(lithiomethyl)oxazole species. This anion can then be reacted with various electrophiles to build more complex molecular architectures.

However, a competition exists between the deprotonation of the C-2 methyl group and the deprotonation of the C-5 ring position (or C-4 in the case of 5-bromo-2-methyloxazole). Studies on 2-methyloxazoles have shown that treatment with alkyllithium or hindered lithium amide bases can lead to a mixture of the 5-lithio and 2-(lithiomethyl)oxazole isomers. scilit.com

It has been demonstrated that the C-5 lithiation is often the kinetically favored process, while the 2-(lithiomethyl) anion is the thermodynamically more stable isomer. This difference can be exploited to achieve selective functionalization. A method has been developed wherein the kinetically formed 5-lithiooxazole is allowed to equilibrate to its more stable 2-(lithiomethyl) counterpart by using diethylamine (B46881) as a proton source to mediate the process. This thermodynamically controlled strategy allows for the selective formation and subsequent reaction of the 2-(lithiomethyl)oxazole. scilit.com

An alternative approach to functionalizing the C-2 methyl group involves its conversion to a halomethyl group. For example, 2-(halomethyl)oxazoles are effective and reactive scaffolds that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and sulfur nucleophiles, at the methylene (B1212753) position adjacent to the C-2 carbon. nih.gov This two-step strategy—halogenation of the methyl group followed by nucleophilic substitution—provides a versatile pathway for elaborating the C-2 side chain.

Applications of 5 Bromo 2 Methyloxazole As a Versatile Synthetic Building Block

Elaboration into Complex Organic Scaffolds and Advanced Heterocyclic Systems

The reactivity of the C-Br bond in 5-Bromo-2-methyloxazole is central to its application in building complex organic molecules. It provides a reliable anchor point for carbon-carbon and carbon-heteroatom bond formation, facilitating the synthesis of elaborate scaffolds that are of interest in medicinal chemistry and natural product synthesis.

Synthesis of Multiply Functionalized Oxazole (B20620) Derivatives

The bromine atom at the C5 position of the oxazole ring is readily displaced or activated for participation in a variety of coupling reactions. This allows for the regioselective introduction of a wide range of substituents, transforming the simple starting material into more complex, multiply functionalized oxazole derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

Key reactions for functionalizing 5-Bromo-2-methyloxazole include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters to form C-C bonds, yielding 5-aryl- or 5-vinyl-2-methyloxazoles.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further elaboration.

Heck Coupling: Reaction with alkenes to form 5-alkenyl-2-methyloxazoles.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines, leading to 5-amino-2-methyloxazole derivatives.

Stille Coupling: C-C bond formation using organostannane reagents.

These transformations enable the creation of a diverse library of 2,5-disubstituted oxazoles, which are prevalent motifs in many biologically active natural products and pharmaceutical agents. lifechemicals.com

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 5-Aryl-2-methyloxazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 5-Alkynyl-2-methyloxazole |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 5-Alkenyl-2-methyloxazole |

| Buchwald-Hartwig | R₂NH | Pd catalyst, phosphine ligand, base | 5-(Dialkyl/Aryl)amino-2-methyloxazole |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 5-Alkyl/Aryl-2-methyloxazole |

Construction of Fused and Bridged Heterocyclic Architectures

Beyond simple substitution, 5-Bromo-2-methyloxazole is a precursor for constructing more intricate fused and bridged heterocyclic systems. This is typically achieved through a multi-step sequence where the C5 position is first functionalized with a group bearing a reactive site, followed by an intramolecular cyclization event. acs.orgacs.org

For example, a Suzuki coupling can be used to introduce an ortho-substituted aryl group (e.g., 2-aminophenylboronic acid). The resulting 5-(2-aminophenyl)-2-methyloxazole can then undergo intramolecular cyclization to form a new fused ring system, such as an oxazolo[5,4-b]quinoline derivative. Similarly, introducing a substituent with a nucleophilic group (like an alcohol or amine) via a short alkyl chain can lead to intramolecular displacement or condensation reactions, forming fused aliphatic rings.

Strategies for constructing fused systems include:

Intramolecular Heck Reaction: A C5-alkenyl group with a suitably positioned functional group on the chain can cyclize onto the oxazole ring or an appended aromatic system.

Intramolecular C-H Activation: A group introduced at the C5 position can be directed to form a new bond with a nearby C-H bond, leading to cyclization.

Ring-Closing Metathesis: By introducing two terminal alkene functionalities, one at the C5 position and another elsewhere in the molecule, ring-closing metathesis can be employed to form large fused rings.

These methods provide access to novel heterocyclic frameworks that are often difficult to synthesize through other routes. growingscience.comorganic-chemistry.org

Incorporation into Macrocyclic Frameworks and Polycyclic Structures

The rigid, planar structure of the oxazole ring makes it an attractive component for the synthesis of macrocycles and polycyclic aromatic compounds. wikipedia.orglibretexts.org 5-Bromo-2-methyloxazole can be used as a building block in convergent synthetic strategies to create these large and complex structures. pitt.edu

In macrocycle synthesis, the oxazole unit can serve as a rigid linker or a corner piece to impart conformational pre-organization. A common strategy involves a double cross-coupling reaction. For instance, a di-boronic acid linker could be coupled with two equivalents of 5-Bromo-2-methyloxazole, or conversely, the oxazole could be converted to a di-functional species for coupling with a di-halide linker. These approaches have been used to create macrocycles containing various heterocyclic units. nih.govmdpi.comnih.gov

For polycyclic aromatic systems, the oxazole ring can be annulated with other aromatic rings. This can be achieved through reactions like intramolecular cyclization following functionalization, as described previously, or through cycloaddition reactions where the oxazole ring itself participates as a diene. growingscience.com

Contributions to the Synthesis of Precursors for Advanced Materials Science

The electronic and structural properties of the oxazole ring are well-suited for applications in materials science. The ability to systematically modify the oxazole core using 5-Bromo-2-methyloxazole as a starting point allows for the fine-tuning of these properties, leading to the development of novel materials for electronics, optics, and supramolecular chemistry.

Development of Components for Materials with Defined Electronic and Optical Properties

2,5-Disubstituted oxazoles and the related 1,3,4-oxadiazoles are well-known for their luminescent properties and are often used as fluorophores or electron-transporting materials in organic light-emitting diodes (OLEDs). acs.orgrsc.org The 2,5-diaryl-oxazole motif, in particular, forms a conjugated system that often exhibits strong fluorescence.

By starting with 5-Bromo-2-methyloxazole, various aryl groups can be introduced at the C5 position via Suzuki coupling. This allows for the systematic tuning of the electronic properties of the molecule:

Tuning the Emission Wavelength: Introducing electron-donating or electron-withdrawing groups on the aryl substituent can alter the HOMO-LUMO energy gap, leading to a shift in the fluorescence emission color. nih.govnih.gov Increasing the conjugation length generally results in a bathochromic (red) shift of both absorption and emission spectra. researchgate.net

Improving Quantum Yield: The molecular design can influence the fluorescence quantum yield. By creating twisted molecular structures, aggregation-induced fluorescence quenching can be reduced, leading to more efficient emission in the solid state, a crucial property for OLED applications. spiedigitallibrary.org

This "tuning" capability makes 5-Bromo-2-methyloxazole a valuable precursor for creating a library of potential organic electronic materials for screening and device optimization. acs.orgresearchgate.net

| General Structure | Nature of 'R' Group | Effect on Conjugation | Expected Impact on Emission |

|---|---|---|---|

| 2-Me-5-Aryl-Oxazole | Electron-Donating (e.g., -OMe, -NMe₂) | Increases electron density in π-system | Red-shift (longer wavelength) |

| 2-Me-5-Aryl-Oxazole | Electron-Withdrawing (e.g., -CN, -NO₂) | Decreases electron density in π-system | Blue-shift (shorter wavelength) |

| 2-Me-5-Polyaryl-Oxazole | Extended aromatic system (e.g., Biphenyl, Naphthyl) | Extends π-conjugation | Significant red-shift |

Synthesis of Building Blocks for Polymeric and Supramolecular Assemblies

The versatility of 5-Bromo-2-methyloxazole extends to the synthesis of monomers for polymerization and building blocks for creating ordered supramolecular structures.

Polymeric Assemblies: By converting the bromine to another reactive group, such as a boronic acid, or by reacting it with a bis-functional coupling partner, 5-Bromo-2-methyloxazole can serve as a monomer in step-growth polymerization. For example, Suzuki polycondensation of a di-boronic acid with a di-halide (where the oxazole is part of one or both monomers) can lead to conjugated polymers. These oxazole-containing polymers are of interest for their potential applications in organic electronics and sensors. mdpi.comresearchgate.net

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination to build large, well-defined architectures. 5-Bromo-2-methyloxazole can be functionalized to incorporate moieties that drive self-assembly.

Hydrogen Bonding: The nitrogen atom of the oxazole ring is a hydrogen bond acceptor. nih.govresearchgate.netaip.org By introducing hydrogen bond donor groups (e.g., amides, ureas) at the C5 position, directional and predictable self-assembly can be programmed into the molecule.

Metal Coordination: Introducing chelating groups like pyridyl or bipyridyl units at the C5 position can transform the oxazole derivative into a ligand for metal-organic frameworks (MOFs) or metallosupramolecular assemblies.

These strategies allow for the bottom-up construction of complex and functional materials from relatively simple oxazole-based building blocks. mdpi.com

Utilization as Ligands and Components in Catalysis

The integration of oxazole moieties into ligand architectures for transition metal catalysis is a well-established strategy. The nitrogen atom within the oxazole ring possesses electron-donating properties, enabling it to form stable coordination complexes with a variety of metal centers. alfachemic.com This coordination is fundamental to the catalytic activity and selectivity observed in many reactions. While direct applications of 5-Bromo-2-methyloxazole itself as a ligand are not extensively documented, its structural framework is highly relevant. The oxazole core can be incorporated into more complex, often chiral, ligand systems that effectively influence the outcome of catalytic processes. alfachemic.comnih.gov

A pertinent example involves the use of ligands containing a methyl-substituted oxazole ring in catalysis. Researchers have synthesized vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands. mdpi.com These complexes have proven to be active catalysts for both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The specific substitution pattern on the oxazole and oxazoline rings was found to significantly impact the catalyst's performance and the microstructure of the resulting polymers. mdpi.com

One of the ligands used, 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole, demonstrates how the methyl-oxazole unit can be a crucial component of a bidentate ligand for a transition metal catalyst. mdpi.com The bromine atom in 5-Bromo-2-methyloxazole serves as a synthetic handle, allowing for its transformation into a wide array of derivatives. Through reactions such as the Suzuki-Miyaura coupling, the bromo- group can be replaced with other functional groups or molecular fragments capable of coordinating to metal ions, thereby generating novel ligands for catalysis. researchgate.net

The table below summarizes the components of a relevant catalytic system that utilizes a methyl-oxazole core, illustrating the potential for derivatives of 5-Bromo-2-methyloxazole in this field.

| Catalyst Component | Type | Function |

| Vanadium(III) chloride tris(tetrahydrofuran) | Metal Precursor | Source of the catalytically active metal center |

| 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole | Ligand | Controls catalyst activity and polymer properties |

| Dichloromethane | Solvent | Medium for catalyst formation and polymerization |

| Ethylene / Norbornene | Monomers | Substrates for the polymerization reaction |

This interactive table details the components of a vanadium-based catalytic system for olefin polymerization, highlighting the role of a methyl-oxazole containing ligand. mdpi.com

Role in the Synthesis of Novel Chemical Entities for Research Purposes

The primary and most significant application of 5-Bromo-2-methyloxazole is its role as a key building block in the synthesis of novel and complex molecules for scientific investigation, particularly in the field of medicinal chemistry. The bromine atom at the C5 position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, enabling the facile introduction of various aryl, heteroaryl, or vinyl substituents.

This synthetic utility has been effectively demonstrated in the development of new potential therapeutic agents. In one study, 2-methyl-4-substituted-5-bromooxazole analogues were synthesized as crucial intermediates. alfachemic.com These bromo-oxazoles were then subjected to Suzuki coupling reactions with a range of arylboronic acids to produce a library of 2-methyl-4,5-disubstituted oxazoles. These novel compounds were designed as analogues of Combretastatin A-4, a potent natural anticancer agent, and were evaluated for their antiproliferative activity against various cancer cell lines. alfachemic.com

The research highlighted that specific compounds, such as those bearing a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl group at the 5-position, exhibited exceptionally high potency, with IC₅₀ values in the nanomolar range. alfachemic.com These molecules were found to interact with tubulin, inhibiting its polymerization and inducing apoptosis in cancer cells, demonstrating the power of using the 5-bromo-oxazole scaffold to create new chemical entities with significant biological activity. alfachemic.com

The general synthetic pathway is outlined below:

Bromination: A 2-methyl-4-substituted oxazole is treated with a brominating agent like N-Bromosuccinimide (NBS) to selectively install a bromine atom at the 5-position, yielding the 5-bromo-2-methyloxazole intermediate. alfachemic.com

Suzuki Coupling: The resulting 5-bromooxazole (B1343016) derivative is then coupled with a selected arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This step replaces the bromine atom with the aryl group, generating the final target molecule. nih.gov

The table below presents data for selected novel compounds synthesized from a 5-bromooxazole precursor and their potent anticancer activity.

| Compound ID | 5-Position Substituent | Cancer Cell Line | Antiproliferative Activity (IC₅₀, nM) |

| 4g | m-fluoro-p-methoxyphenyl | HT-29 (Colon) | 0.35 |

| 4i | p-ethoxyphenyl | HT-29 (Colon) | 0.5 |

| 4g | m-fluoro-p-methoxyphenyl | K-562 (Leukemia) | 4.6 |

| 4i | p-ethoxyphenyl | K-562 (Leukemia) | 20.2 |

This interactive table shows the potent in vitro antiproliferative activity of novel oxazole derivatives synthesized using a 5-bromooxazole intermediate. alfachemic.com

Similarly, the Suzuki reaction of 5-bromo-2-methyl-4-phenyloxazole with various substituted arylboronic acids has been used to create new compounds screened for in-vitro antimicrobial and antimalarial activity. mdpi.com This consistent use of bromo-oxazoles in cross-coupling reactions underscores their indispensable role as versatile synthons for accessing novel chemical space in drug discovery and other research areas.

Spectroscopic and Structural Characterization for Research Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of 5-Bromo-2-methyloxazole is expected to be relatively simple, displaying two distinct signals corresponding to the two types of protons in the molecule. The methyl protons (-CH₃) at the C2 position would appear as a sharp singlet, typically in the upfield region of the spectrum. The single proton attached to the C4 position of the oxazole (B20620) ring would also appear as a singlet, but further downfield due to the influence of the electronegative oxygen and nitrogen atoms and the bromine atom in the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For 5-Bromo-2-methyloxazole, four distinct signals are anticipated. The carbon of the methyl group (-CH₃) would be found at the highest field (lowest chemical shift). The three carbons of the oxazole ring (C2, C4, and C5) would resonate at lower fields. The C2 carbon, attached to both oxygen and nitrogen, and the C5 carbon, directly bonded to the highly electronegative bromine atom, are expected to be the most deshielded.

Expected NMR Data for 5-Bromo-2-methyloxazole Predicted chemical shifts (δ) in ppm relative to TMS.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~2.4 - 2.6 | Singlet (s) |

| ¹H | H-4 | ~7.0 - 7.2 | Singlet (s) |

| ¹³C | -CH₃ | ~14 - 16 | Quartet (in coupled spectrum) |

| ¹³C | C-4 | ~125 - 128 | Doublet (in coupled spectrum) |

| ¹³C | C-5 | ~115 - 118 | Singlet (in coupled spectrum) |

| ¹³C | C-2 | ~160 - 163 | Singlet (in coupled spectrum) |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by revealing correlations between nuclei. researchgate.netprinceton.eduslideshare.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. sdsu.edu For 5-Bromo-2-methyloxazole, the HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak connecting the H-4 proton signal to the C-4 carbon signal. researchgate.net

The methyl protons showing a correlation to the C-2 carbon.

The H-4 proton showing correlations to the C-2 and C-5 carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. sdsu.edu Since there are no vicinal or geminal protons in 5-Bromo-2-methyloxazole, no cross-peaks are expected in the COSY spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. A potential NOESY correlation could be observed between the methyl protons at C2 and the ring proton at C4, which would help confirm their relative positions on the oxazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For 5-Bromo-2-methyloxazole (C₄H₄BrNO), HRMS would provide a highly accurate mass measurement consistent with its elemental composition. nih.gov

| Property | Value |

| Molecular Formula | C₄H₄BrNO |

| Monoisotopic Mass | 160.94763 Da |

| Molecular Weight | 161.98 g/mol |

Data sourced from PubChem. nih.gov

In addition to the molecular ion peak, mass spectrometry reveals fragmentation patterns that offer structural clues. Under techniques like Electron Ionization (EI), the 5-Bromo-2-methyloxazole molecular ion would likely undergo fragmentation. Plausible pathways could include:

Loss of a bromine radical (•Br) to give a [M-Br]⁺ fragment.

Cleavage of the methyl group to form a [M-CH₃]⁺ fragment.

Ring cleavage, potentially leading to the loss of carbon monoxide (CO) or acetonitrile (B52724) (CH₃CN) fragments.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of 5-Bromo-2-methyloxazole can be grown, this technique would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C=N, C-O) and angles within the molecule, confirming the geometry of the oxazole ring.

Planarity: Definitive confirmation of the planarity of the five-membered oxazole ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-π stacking. st-andrews.ac.ukresearchgate.net

As of now, publicly available crystal structure data for this specific compound is limited.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govcardiff.ac.uk These methods are excellent for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. nih.govrsc.org

For 5-Bromo-2-methyloxazole, the key expected vibrational bands would include:

C-H Stretching: Signals corresponding to the aromatic C-H bond on the ring and the aliphatic C-H bonds of the methyl group.

C=N and C=C Stretching: Characteristic absorptions from the double bonds within the oxazole ring, typically found in the 1500-1650 cm⁻¹ region.

C-O Stretching: Vibrations associated with the C-O single and double bond character within the heterocyclic ring system.

C-Br Stretching: A low-frequency absorption in the fingerprint region, indicative of the carbon-bromine bond.

Expected Vibrational Frequencies for 5-Bromo-2-methyloxazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 3000 | IR, Raman |

| Aromatic C-H Stretch (=C-H) | 3050 - 3150 | IR, Raman |

| C=N Stretch | 1600 - 1650 | IR, Raman |

| C=C Stretch | 1500 - 1580 | IR, Raman |

| Ring C-O Stretch | 1050 - 1250 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Oxazole, a five-membered heterocyclic compound containing nitrogen and oxygen, exhibits a broad absorption peak in the ultraviolet region. researchgate.net The electronic spectrum of the unsubstituted oxazole shows a prominent absorption band around 207 nm (approximately 6.0 eV), which is attributed to a π → π* transition. researchgate.net The introduction of substituents onto the oxazole ring is known to significantly influence the electronic absorption and emission properties. nih.gov

Detailed Research Findings

Comprehensive searches of scientific databases and literature have not yielded specific experimental or computational studies on the UV-Vis absorption and fluorescence emission of 5-Bromo-2-methyloxazole. Research on other 2,5-disubstituted oxazoles indicates that this class of compounds can exhibit tunable photophysical properties, including fluorescence. researchgate.net The nature and position of the substituents play a crucial role in determining the absorption and emission maxima, as well as the fluorescence quantum yield. nih.gov

In the absence of direct experimental data, theoretical calculations using computational chemistry methods could provide valuable insights into the electronic structure and predict the UV-Vis spectrum of 5-Bromo-2-methyloxazole. Such studies would help in understanding the nature of the electronic transitions and the influence of the methyl and bromo substituents on the photophysical properties.

Given the general fluorescent nature of many oxazole derivatives, it is plausible that 5-Bromo-2-methyloxazole may also exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength and intensity would be dependent on the specific electronic and structural characteristics of the molecule in its excited state.

Data Tables

As no experimental data for 5-Bromo-2-methyloxazole is currently available, the following tables are presented with hypothetical values to illustrate the typical data structure for such an analysis. These values are based on general knowledge of similar heterocyclic compounds and should not be considered as experimentally verified data.

Table 1: Hypothetical Electronic Absorption Data for 5-Bromo-2-methyloxazole

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| Methanol | 225 | 8,500 |

| Dichloromethane | 228 | 8,700 |

| Cyclohexane | 220 | 8,200 |

Table 2: Hypothetical Fluorescence Emission Data for 5-Bromo-2-methyloxazole

| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Methanol | 225 | 350 | 0.15 |

| Dichloromethane | 228 | 355 | 0.12 |

| Cyclohexane | 220 | 345 | 0.20 |

Theoretical and Computational Investigations of 5 Bromo 2 Methyloxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model a molecule's electronic structure, which in turn governs its geometry, energy, and chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) has become a dominant method in computational chemistry for studying the structural and electronic properties of molecules like 5-Bromo-2-methyloxazole. mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are widely employed for geometry optimization and property prediction. mdpi.comnih.gov

Molecular Geometry: DFT is used to find the lowest energy arrangement of atoms, known as the optimized molecular geometry. This process yields precise data on bond lengths, bond angles, and dihedral angles. For 5-Bromo-2-methyloxazole, the calculations would reveal a quasi-planar conformation, a characteristic of many conjugated heterocyclic systems. researchgate.net

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-O1 | 1.365 | C4-O1-C2 | 105.5 |

| C2-N3 | 1.301 | O1-C2-N3 | 115.2 |

| N3-C4 | 1.389 | C2-N3-C4 | 108.3 |

| C4-C5 | 1.355 | N3-C4-C5 | 114.0 |

| C5-O1 | 1.370 | C4-C5-O1 | 97.0 |

| C5-Br | 1.875 | O1-C5-Br | 125.0 |

Energetics and Reactivity: The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov These parameters, along with derived reactivity descriptors like chemical hardness (η) and the electrophilicity index (ω), provide a quantitative basis for predicting a molecule's behavior in chemical reactions. mdpi.commdpi.com

| Property | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added |

Spectroscopic Properties: DFT calculations are also invaluable for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Visible absorption spectra. nih.govmdpi.com Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be determined, allowing for the simulation of Infrared (IR) and Raman spectra. nih.govmdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Computations

While DFT is highly efficient, ab initio methods provide a pathway to even higher accuracy, as they are derived directly from quantum mechanical principles without the empirical parameters often found in DFT functionals. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding electronic structure. mdpi.com

For more precise results, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods systematically incorporate electron correlation—the interactions between electrons that are approximated in HF and DFT—leading to more accurate predictions of molecular energies and properties. Although computationally more demanding, these high-accuracy methods are essential for benchmarking DFT results and for cases where a precise description of electronic effects is critical.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of 5-Bromo-2-methyloxazole and its interactions with surrounding molecules, such as solvents or other solutes. nih.govfrontiersin.org

MD simulations are particularly useful for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) the molecule can adopt due to the rotation of single bonds and assessing their relative stabilities.

Intermolecular Interactions: Analyzing non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking between molecules. mdpi.comscielo.org.mx For instance, simulations could model the interaction of the bromine atom of one molecule with the electronegative oxygen or nitrogen atoms of a neighboring molecule, which can influence crystal packing and bulk properties. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can map the energetic landscape of a chemical reaction, providing a detailed mechanism at the molecular level. nih.gov Using methods like DFT, researchers can identify the minimum energy structures of reactants and products, as well as the high-energy transition state (TS) that connects them.

The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. By locating the TS and calculating its energy, computational models can predict the feasibility of a proposed reaction pathway. nih.gov This approach is crucial for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes involving 5-Bromo-2-methyloxazole.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a statistical correlation between a molecule's structural or computed properties (descriptors) and its observed chemical reactivity. researchgate.net These descriptors can be derived from quantum chemical calculations and include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric factors, or topological indices.

For a series of related oxazole (B20620) compounds, a QSRR model could be developed to predict a specific type of reactivity, such as the rate constant for a substitution reaction. researchgate.net By building a mathematical model that links these descriptors to reactivity, the behavior of new, unsynthesized compounds can be predicted, accelerating the discovery of molecules with desired reaction characteristics.

In Silico Design of Novel 5-Bromo-2-methyloxazole Derivatives with Predicted Chemical Properties

The ultimate application of these theoretical and computational tools is the in silico design of novel molecules. pnrjournal.com Starting with the 5-Bromo-2-methyloxazole scaffold, new derivatives can be created computationally by adding or modifying functional groups.

These virtual compounds can then be rapidly screened for desired properties using the methods described above:

DFT calculations can predict their electronic properties, stability, and reactivity. nih.gov

Molecular docking simulations can predict the binding affinity of these derivatives to a biological target, such as an enzyme active site. uomustansiriyah.edu.iqnih.gov

MD simulations can assess the stability of the ligand-protein complex. nih.gov

This in silico approach allows for the rational design and prioritization of a small number of highly promising candidates for laboratory synthesis and testing, significantly saving time and resources in the development of new functional molecules. wjarr.com

Conclusion and Future Research Directions in 5 Bromo 2 Methyloxazole Chemistry

Synthesis and Reactivity Paradigms for 5-Bromo-2-methyloxazole: A Comprehensive Summary

The synthetic routes to 5-Bromo-2-methyloxazole and its reactivity are rooted in established oxazole (B20620) chemistry. The oxazole ring itself is a key structural motif found in numerous biologically significant natural products, which has spurred the development of diverse synthetic methodologies. nih.govresearchgate.net Classical approaches often involve the dehydrative cyclization of acyclic precursors. researchgate.net

More targeted strategies for preparing bromo-substituted oxazoles have been developed. A prominent method involves the direct, regiocontrolled lithiation of an existing oxazole ring, followed by quenching with an electrophilic bromine source. researchgate.net This allows for precise installation of the bromine atom at the C5 position. Another powerful and widely used strategy is the Van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde, and can be combined with subsequent electrophilic aromatic bromination steps to yield the desired halogenated product. semanticscholar.orgmdpi.com

The reactivity of 5-Bromo-2-methyloxazole is dominated by the functionalities present: the oxazole core, the C5-bromo substituent, and the C2-methyl group.

Oxazole Ring Reactivity : The oxazole nucleus can participate in various reactions. It can react with electrophiles, leading to aromatic substitution, typically at the C5 and C4 positions. clockss.org It is also known to participate as a diene in Diels-Alder reactions, particularly with alkynes or alkenes, providing pathways to substituted furans and pyridines, respectively. clockss.org

C5-Bromine Reactivity : The bromine atom at the C5 position is the most versatile handle for synthetic elaboration. It is amenable to a wide array of transition metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura couplings with boronic acids, Stille reactions, and other similar transformations that allow for the formation of C-C, C-N, and C-O bonds, thereby enabling the introduction of diverse aryl, alkyl, and heteroatom-containing substituents. nih.govresearchgate.net

C2-Methyl Group Reactivity : The C2-methyl group is less reactive than the C5-bromo group but can undergo deprotonation to form a reactive carbanion, allowing for subsequent alkylation or other functionalization at this position. nih.gov

A summary of key reaction types involving halogenated oxazoles is presented below.

| Reaction Type | Reagents/Catalysts | Position(s) Involved | Outcome |

| Lithiation-Bromination | n-BuLi, LDA, then Br₂ or NBS | C5, C4, or C2 | Introduction of Bromine |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst | C5 (or other halogenated positions) | C-C bond formation (Arylation/Vinylation) |

| Stille Coupling | Organostannanes, Pd catalyst | C5 (or other halogenated positions) | C-C bond formation |

| Diels-Alder Reaction | Alkenes, Alkynes (dienophiles) | Oxazole ring (C4-C5) | Synthesis of Pyridines or Furans |

| Electrophilic Substitution | Br₂, Cl₂, NBS | C5 > C4 > C2 | Halogenation of the oxazole ring |

Emerging Methodologies and Frontiers in Halogenated Oxazole Chemistry

While classical methods remain valuable, the frontiers of halogenated oxazole chemistry are being pushed by the development of more efficient, selective, and sustainable synthetic protocols. A significant area of advancement is the use of palladium-catalyzed C-H activation. researchgate.net This strategy allows for the direct functionalization of C-H bonds on the oxazole ring, bypassing the need for pre-functionalization (e.g., halogenation), thus offering a more atom-economical route to complex derivatives.

Copper-catalyzed reactions are also gaining prominence. Novel methods for synthesizing polysubstituted oxazoles include copper-catalyzed aerobic oxidative dehydrogenative cyclization and annulation reactions. researchgate.net These methods often proceed under mild conditions using air as the oxidant, aligning with the principles of green chemistry. researchgate.net The application of such copper-catalyzed cross-coupling reactions, like the Chan-Lam coupling, to bromo-oxazoles for N-arylation represents a promising avenue for creating diverse molecular libraries. nih.govmdpi.com

Furthermore, photoredox catalysis is emerging as a powerful tool in organic synthesis and could be applied to halogenated oxazoles. This methodology uses light to initiate catalytic cycles, enabling unique transformations that are often difficult to achieve with traditional thermal methods. The functionalization of 5-Bromo-2-methyloxazole via radical intermediates generated through photoredox catalysis could unlock novel reactivity patterns.

Untapped Potential in Advanced Materials and Specialized Chemical Synthesis

The true potential of 5-Bromo-2-methyloxazole likely lies in its application as a building block for functional materials and complex, high-value molecules.

Advanced Materials : The field of organic electronics and photonics offers fertile ground for oxazole derivatives. The N-arylation of related bromo-substituted heterocycles has been explored for the synthesis of materials with non-linear optical (NLO) properties. nih.govmdpi.com The rigid, electron-rich oxazole core of 5-Bromo-2-methyloxazole, combined with the ability to introduce various functionalities via cross-coupling at the C5 position, makes it an attractive scaffold for creating novel organic semiconductors, fluorescent dyes, and chemosensors. Its derivatives could be incorporated into polymers or larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Specialized Chemical Synthesis : In medicinal chemistry, 5-Bromo-2-methyloxazole serves as a valuable intermediate. For instance, it has been identified as a useful precursor in the preparation of pyrazolopyrimidines that act as TYK2 kinase inhibitors, which are relevant for treating autoimmune disorders. chemicalbook.com The oxazole moiety is a common feature in pharmacologically active compounds, and the ability to easily diversify the 5-Bromo-2-methyloxazole core makes it a powerful tool for generating libraries of potential drug candidates. researchgate.netmdpi.com Its role as a synthetic intermediate for agrochemicals and other specialty chemicals is also an area ripe for exploration. dataintelo.com

Prospects for Integrated Experimental and Computational Research

The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for accelerating discovery. For 5-Bromo-2-methyloxazole, this integrated approach can be particularly fruitful. Computational studies, primarily using Density Functional Theory (DFT), can offer profound insights into the molecule's electronic structure, stability, and reactivity. nih.gov

Future research could leverage these integrated methods in several ways:

Predicting Reactivity and Regioselectivity : DFT calculations can model reaction pathways for various cross-coupling reactions or electrophilic substitutions, helping to predict the most favorable conditions and outcomes, thus saving experimental time and resources. Analysis of Frontier Molecular Orbitals (FMOs) can provide information about the electronic properties and reactivity of the molecule and its derivatives. nih.govnih.gov

Designing Functional Materials : Computational screening can be used to predict the electronic and optical properties (e.g., HOMO/LUMO levels, absorption spectra, NLO properties) of virtual libraries of 5-Bromo-2-methyloxazole derivatives. nih.gov This allows researchers to prioritize the synthesis of candidates with the most promising characteristics for specific material applications.

Understanding Spectroscopic Data : Theoretical calculations of vibrational (IR) and NMR spectra can aid in the structural characterization of newly synthesized compounds, providing a valuable tool for confirming experimental results. nih.govvensel.org

The table below outlines the potential applications of an integrated research approach for studying 5-Bromo-2-methyloxazole.

| Research Area | Experimental Technique | Computational Method | Synergistic Goal |

| Reaction Optimization | High-throughput screening, kinetic studies | DFT transition state analysis, reaction path modeling | Rational design of catalysts and reaction conditions for higher yield and selectivity. |

| Materials Design | Synthesis, UV-Vis/Fluorescence spectroscopy, cyclic voltammetry | TD-DFT for excited states, FMO analysis, NLO property calculation | In-silico screening to identify and prioritize target molecules with desired optoelectronic properties. |

| Structural Elucidation | NMR, IR spectroscopy, X-ray crystallography | DFT geometry optimization, NMR/IR spectra simulation | Accurate and unambiguous confirmation of the structure of novel derivatives. vensel.org |

Outlook on the Role of 5-Bromo-2-methyloxazole in Modern Chemical Sciences

5-Bromo-2-methyloxazole is poised to transition from a simple chemical intermediate to a key building block in modern chemical sciences. Its value lies in its synthetic versatility, allowing for controlled, site-selective functionalization to build molecular complexity. The future will likely see its increased application in constructing sophisticated molecules for pharmaceuticals, agrochemicals, and advanced functional materials. dataintelo.comgoogle.com As synthetic methodologies become more advanced, particularly in the realms of C-H activation and photoredox catalysis, the scope of accessible derivatives will expand dramatically. Coupled with the predictive power of computational chemistry, the exploration of 5-Bromo-2-methyloxazole and its related halogenated oxazoles will continue to be a rewarding endeavor, contributing to innovations across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-methyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of precursor oxazole derivatives using reagents like N-bromosuccinimide (NBS) in dichloromethane. Temperature control (e.g., reflux conditions) and catalyst selection are critical for regioselectivity and yield optimization. For example, bromination at the 5-position requires careful exclusion of moisture to avoid side reactions .

Q. How can researchers characterize the purity and structure of 5-Bromo-2-methyloxazole?

- Methodological Answer : Techniques include nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing bromine's deshielding effects on adjacent protons), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. Computational tools like PubChem’s InChI key (e.g.,

YCGXOBCNNSFZBC-UHFFFAOYSA-N) aid in cross-referencing spectral data .

Q. What are the stability considerations for storing 5-Bromo-2-methyloxazole in laboratory settings?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at low temperatures (2–8°C) to prevent degradation. Avoid exposure to oxidizing agents (e.g., peroxides) and UV light, which may induce decomposition or polymerization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 5-Bromo-2-methyloxazole derivatives?

- Methodological Answer : Begin with in vitro assays targeting enzymes like cytochrome P450 or kinases, leveraging the oxazole core’s affinity for ATP-binding pockets. Use structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methyl or bromine groups) and measuring IC₅₀ values. Molecular docking simulations can predict binding modes prior to wet-lab validation .

Q. How should contradictory data in reaction yields or biological activity be analyzed?

- Methodological Answer : Conduct factorial design experiments to isolate variables (e.g., solvent polarity, catalyst loading). For biological discrepancies, validate assay reproducibility using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference synthetic intermediates’ purity via HPLC to rule out impurity-driven artifacts .

Q. What computational methods are suitable for predicting the reactivity of 5-Bromo-2-methyloxazole in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states for Suzuki-Miyaura couplings, focusing on bromine’s electrophilicity and steric effects from the methyl group. Solvent parameters (e.g., dielectric constant) should be included in simulations to mimic experimental conditions .

Q. How does 5-Bromo-2-methyloxazole serve as a building block for complex heterocycles in medicinal chemistry?

- Methodological Answer : Its bromine atom enables palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce pharmacophores. The methyl group enhances metabolic stability. Case studies include synthesizing kinase inhibitors by replacing the bromine with aryl groups via Miyaura borylation .

Q. What strategies can resolve challenges in analyzing substituent effects on the oxazole ring’s electronic properties?

- Methodological Answer : Use Hammett σ constants to quantify electronic contributions of substituents. Infrared (IR) spectroscopy can track carbonyl stretching frequency shifts, while cyclic voltammetry measures redox potentials to correlate with substituent electron-withdrawing/donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.